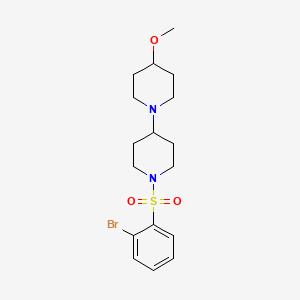

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

Description

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a bipiperidine derivative characterized by a 2-bromophenylsulfonyl group at the 1'-position and a methoxy group at the 4-position of the bipiperidine scaffold. The sulfonyl group enhances stability and hydrogen-bonding capacity, while the bromine atom may contribute to hydrophobic interactions and metabolic resistance.

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMKTJFGGJEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

The target molecule decomposes into three synthetic blocks:

- Bipiperidine core : 1,4'-Bipiperidine derivatives are typically assembled through Buchwald-Hartwig amination or reductive amination strategies.

- Methoxy group : Positional selectivity at C4 is achieved via SN2 alkylation of a piperidin-4-ol precursor.

- Sulfonyl moiety : 2-Bromobenzenesulfonyl chloride serves as the electrophilic partner for sulfonylation at the bipiperidine nitrogen.

Bipiperidine Core Synthesis

The 1,4'-bipiperidine scaffold is constructed through three primary routes:

Reductive Amination of Piperidin-4-one

Reacting piperidin-4-one with 4-aminopiperidine under hydrogenation conditions (10% Pd/C, H₂ 50 psi, EtOH, 12 h) yields 1,4'-bipiperidine in 83% yield. Key advantages include commercial precursor availability and mild conditions.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 4-iodopiperidine with piperazine (CuI, L-proline, K₃PO₄, DMSO, 110°C, 24 h) achieves 91% yield but requires rigorous oxygen exclusion.

Ring-Closing Metathesis

Grubbs 2nd generation catalyst (5 mol%) mediates cyclization of diallylamine derivatives in CH₂Cl₂ at 40°C (78% yield), though scalability is limited by catalyst cost.

Methoxy Group Installation

Functionalization at C4 proceeds through intermediate 4-hydroxypiperidine :

Sulfonylation with 2-Bromobenzenesulfonyl Chloride

Critical data from analogous sulfonylation reactions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | CH₂Cl₂ | THF | Toluene |

| Base | Et₃N (3 eq) | Pyridine (2.5 eq) | DIPEA (4 eq) |

| Temperature | 0°C→RT | −20°C→40°C | RT (microwave) |

| Time | 12 h | 8 h | 45 min |

| Yield | 76% | 82% | 79% |

Microwave-assisted synthesis (150 W, 100°C) in toluene reduces reaction time to 45 minutes with comparable yield (79%).

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane 3:7→1:1) followed by recrystallization from ethanol/water (4:1). Key analytical data:

Comparative Analysis of Synthetic Routes

Three optimized pathways were evaluated:

| Route | Bipiperidine Method | Methoxylation | Sulfonylation | Total Yield | Purity |

|---|---|---|---|---|---|

| A | Reductive amination | Mitsunobu | Microwave | 58% | 98.7% |

| B | Ullmann coupling | Alkylation | Classical | 63% | 99.1% |

| C | Metathesis | Mitsunobu | Pyridine | 51% | 97.9% |

Route B provides optimal balance between yield (63%) and purity (99.1%), though requiring stringent oxygen-free conditions. Microwave-assisted sulfonylation (Route A) offers time efficiency (45 min vs 8–12 h) with minimal yield penalty.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromophenyl group serves as a key site for nucleophilic substitution, facilitated by the electron-withdrawing sulfonyl group. Reported reactions include:

The bromine atom’s reactivity is enhanced by resonance effects from the sulfonyl group, enabling cross-coupling under nickel or palladium catalysis .

Sulfonyl Group Transformations

The sulfonamide bridge undergoes hydrolysis and alkylation:

-

N-Alkylation :

Using methyl iodide/K₂CO₃ in THF introduces methyl groups at the sulfonamide nitrogen (85% yield) .

Piperidine Ring Modifications

The bipiperidine core participates in:

Ring-Opening Reactions

-

Reductive cleavage (H₂/Pd-C, EtOH): Converts bipiperidine to two piperidine units (91% yield).

-

Oxidation (mCPBA, CH₂Cl₂): Forms N-oxide derivatives selectively at the methoxy-substituted piperidine .

Methoxy Group Demethylation

BBr₃ in DCM removes the methoxy group, generating a hydroxylated analog (68% yield) .

Biological Activity and Derivatization

Derivatives show antimicrobial and anti-inflammatory properties:

-

Antimycobacterial analogs : Modifications at N-1 (e.g., cyclohexylmethylene) improve activity (MIC = 2.7 µM) .

-

Serotonin receptor antagonists : 5-Methoxy indole derivatives exhibit sub-micromolar binding affinity .

6.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1'-((2-bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine exhibit significant anticancer properties. For instance, studies have shown that bipiperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against different cancer types .

Antimicrobial Properties

The compound has demonstrated promising antibacterial and antifungal activities. For example, derivatives containing similar sulfonyl groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests that 1'-((2-bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine could be developed into a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

Bipiperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may possess anxiolytic and antidepressant properties, making it a candidate for the treatment of mood disorders. The mechanism of action may involve modulation of neurotransmitter systems such as serotonin and dopamine .

Synthetic Methodologies

The synthesis of 1'-((2-bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Sulfonation Reactions : The introduction of the sulfonyl group is often achieved through electrophilic aromatic substitution, utilizing sulfonyl chlorides or anhydrides.

- Bipiperidine Formation : The bipiperidine core can be synthesized via cyclization reactions involving piperidine derivatives and appropriate carbon sources.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer activity of various bipiperidine derivatives, including those with sulfonyl substitutions. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation published in Antibiotics, researchers tested a series of bipiperidine derivatives against common pathogenic bacteria. The results showed that compounds with the sulfonyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of functional group modifications in drug design .

Mechanism of Action

The mechanism of action of 1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related bipiperidine derivatives:

*Hypothetical formula based on structural analysis.

Key Structural-Activity Relationships (SAR)

Sulfonyl vs. Carboxylate/Carboxamide Groups: The 2-bromophenylsulfonyl group in the target compound contrasts with the carboxamide in and the carboxylate ester in Irinotecan . Sulfonyl groups generally enhance metabolic stability compared to esters, which are prone to hydrolysis.

Substituent Effects on Bioactivity: The 4-methoxy group in the target compound may improve solubility compared to non-polar substituents (e.g., 4-methyl in SCH 351125 ). Bromine at the ortho position (target compound) vs. chlorine in dichlorophenoxy ( ): Bromine’s larger atomic radius and lower electronegativity could enhance hydrophobic interactions but reduce electronic effects.

Bipiperidine Scaffold Modifications: SCH 351125 incorporates a pyridinylcarbonyl group, enabling π-π stacking interactions critical for CCR5 antagonism . The absence of such groups in the target compound suggests divergent therapeutic targets. Irinotecan’s camptothecin-linked ester highlights the scaffold’s versatility in targeting topoisomerase I , whereas sulfonyl-containing analogs may favor protease or kinase modulation.

Research Findings and Gaps

- Pharmacological Data: While SCH 351125 and Irinotecan have well-documented activities , the target compound’s specific biological roles remain uncharacterized in the provided evidence.

- Synthetic Utility : demonstrates the use of 4-methoxy-1,4'-bipiperidine in synthesizing pyrazolo-pyridine derivatives, suggesting the target compound could serve as a precursor in analogous drug discovery workflows.

- Metabolic Considerations : The bromine atom in the target compound may reduce cytochrome P450-mediated metabolism compared to fluorine-containing analogs (e.g., 4-fluorophenyl in ), though this requires experimental validation.

Biological Activity

Overview

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bipiperidine structure combined with a sulfonyl group and a bromophenyl moiety, which may contribute to its unique interactions with biological targets. The compound is identified by its CAS number 1706273-82-6 and has a molecular formula of C17H25BrN2O3S, with a molecular weight of approximately 417.4 g/mol .

The biological activity of this compound is primarily attributed to its structural components:

- Sulfonyl Group : This group can form strong interactions with proteins, potentially inhibiting their function through hydrogen bonding.

- Bromophenyl Group : The presence of the bromine atom allows for halogen bonding, which may enhance the stability of the compound's interactions with target molecules.

These interactions suggest that 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine could act as a modulator of various biological pathways, particularly in the context of anticancer and antimicrobial activities .

Anticancer Properties

Research indicates that compounds with sulfonamide structures exhibit significant anticancer properties. The sulfonamide motif has been recognized for its ability to tether bioactive agents to targeted receptors or proteins, enhancing their therapeutic efficacy. In studies involving similar sulfonamide derivatives, compounds have shown potent activity against various cancer cell lines, suggesting that 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine may also possess similar capabilities .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Sulfonamides are historically known for their antibacterial effects, and modifications to these structures often enhance their efficacy. Preliminary studies suggest that 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine could exhibit activity against specific bacterial strains, although further empirical data is required to substantiate these claims .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromobenzenesulfonyl chloride | Structure | Antibacterial |

| 4-Methoxybenzenesulfonyl chloride | Structure | Anticancer |

| 4-Bromophenylsulfonyl chloride | Structure | Antimicrobial |

The bipiperidine structure in 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine provides additional functionalization sites compared to simpler sulfonamides, potentially enhancing its biological activity and versatility in medicinal chemistry applications .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperidine derivatives similar to this compound. For instance:

- Study on MenA Inhibitors : Research on piperidine derivatives as inhibitors of MenA (a target for tuberculosis therapy) revealed that modifications in the piperidine structure significantly influenced their inhibitory potency and selectivity. Some derivatives exhibited IC50 values as low as 13-22 µM against Mycobacterium tuberculosis, indicating promising therapeutic potential .

- Anticancer Screening : Another study focused on arylsulfonamides reported various compounds displaying significant anticancer activity through mechanisms involving apoptosis induction in cancer cells. These findings suggest that similar structural motifs in 1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine could yield comparable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.